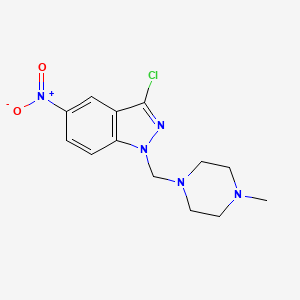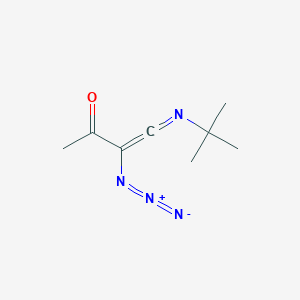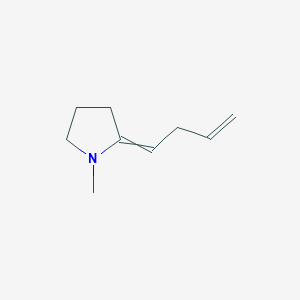
2-(But-3-EN-1-ylidene)-1-methylpyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(But-3-EN-1-ylidene)-1-methylpyrrolidine is an organic compound characterized by a pyrrolidine ring substituted with a butenylidene group at the second position and a methyl group at the first position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(But-3-EN-1-ylidene)-1-methylpyrrolidine can be achieved through several methods. One common approach involves the reaction of 1-methylpyrrolidine with but-3-en-1-ylidene chloride under basic conditions. The reaction typically proceeds in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts, such as palladium or nickel, can enhance the reaction rate and yield. Additionally, the reaction conditions, including temperature and pressure, are optimized to maximize the production efficiency.
化学反応の分析
Types of Reactions
2-(But-3-EN-1-ylidene)-1-methylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into saturated derivatives.
Substitution: The butenylidene group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the butenylidene group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated pyrrolidine derivatives.
Substitution: Formation of substituted pyrrolidine derivatives with various functional groups.
科学的研究の応用
2-(But-3-EN-1-ylidene)-1-methylpyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(But-3-EN-1-ylidene)-1-methylpyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, the compound may inhibit or activate certain enzymes, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
Ethyl 2-(but-3-en-1-ylidene)heptanoate: Similar in structure but with an ethyl ester group.
(NE)-N-(but-3-en-1-ylidene)-5-ethyl-2-methylaniline: Contains an aniline moiety with similar butenylidene substitution.
2-(but-3-en-1-ylidene)butanedioic acid: Similar but with a butanedioic acid group.
Uniqueness
2-(But-3-EN-1-ylidene)-1-methylpyrrolidine is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
特性
CAS番号 |
89862-83-9 |
|---|---|
分子式 |
C9H15N |
分子量 |
137.22 g/mol |
IUPAC名 |
2-but-3-enylidene-1-methylpyrrolidine |
InChI |
InChI=1S/C9H15N/c1-3-4-6-9-7-5-8-10(9)2/h3,6H,1,4-5,7-8H2,2H3 |
InChIキー |
DTVQAXKLPMTGIM-UHFFFAOYSA-N |
正規SMILES |
CN1CCCC1=CCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(5-Phenylpentan-2-yl)oxy]benzene-1,3-diol](/img/structure/B14379915.png)
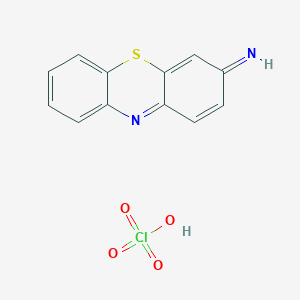
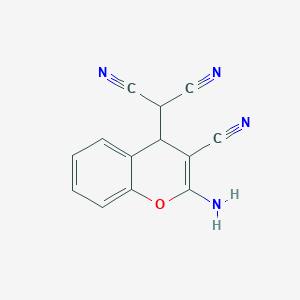
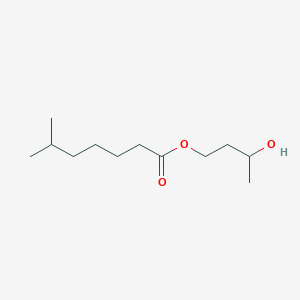
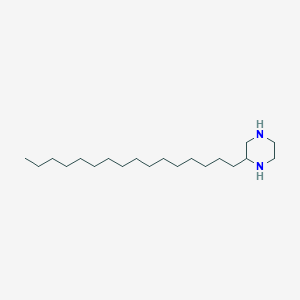
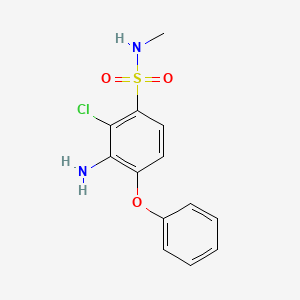
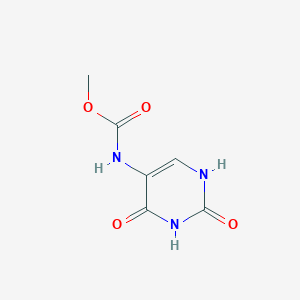
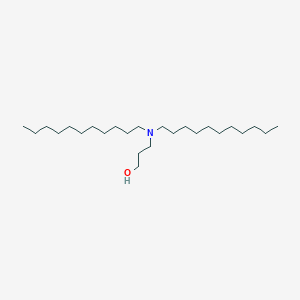
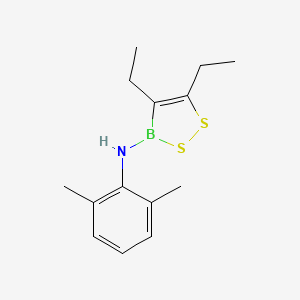
![3-Chloro-6-[2-(2-hydroxy-3,5,6-trimethylphenyl)hydrazinylidene]-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B14379971.png)
